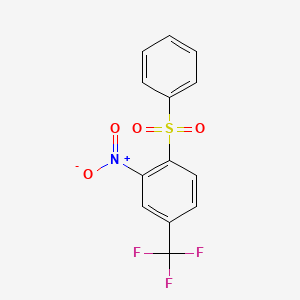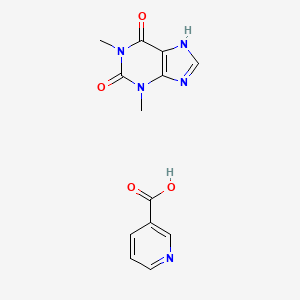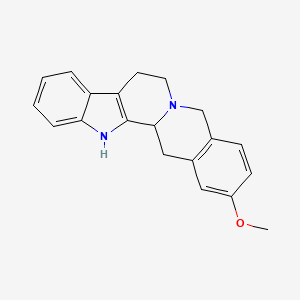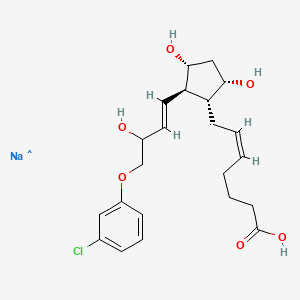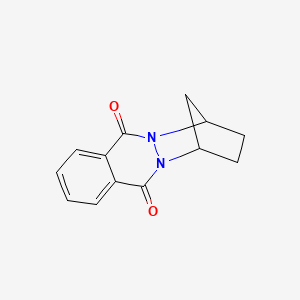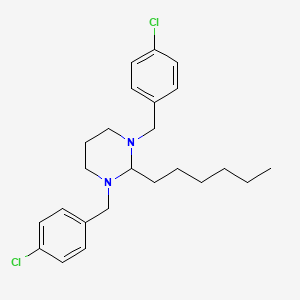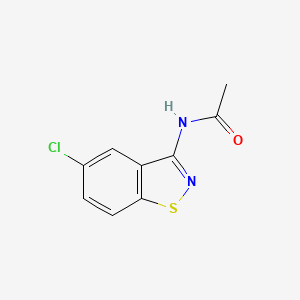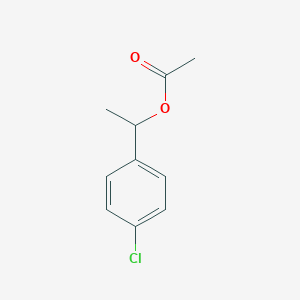
1-(4-Chlorophenyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 190941 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Analyse Des Réactions Chimiques
NSC 190941 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution of functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the compound into derivatives with different functional groups.
Applications De Recherche Scientifique
NSC 190941 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and develop new synthetic methods. In biology and medicine, NSC 190941 is investigated for its potential therapeutic effects and its ability to interact with biological molecules. It is also used in industrial applications, where its unique properties are leveraged to develop new materials and processes.
Mécanisme D'action
The mechanism of action of NSC 190941 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the targets it interacts with.
Comparaison Avec Des Composés Similaires
NSC 190941 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions. By comparing NSC 190941 with these compounds, researchers can better understand its unique properties and potential advantages in various applications.
Conclusion
NSC 190941 is a compound with significant potential in various scientific fields Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications
Propriétés
Numéro CAS |
19759-43-4 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11ClO2/c1-7(13-8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
Clé InChI |
KQFZVTRQXBBBQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


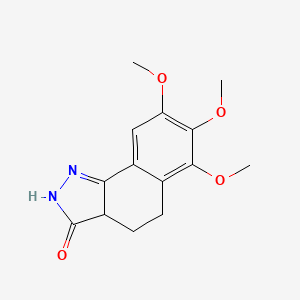


![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)

